molecular formula C22H32ClNO2 B14700371 Cyclohexanecarboxylic acid, 1-phenyl-, 4-(diethylamino)-1-methyl-2-butynyl ester, hydrochloride CAS No. 24642-38-4

Cyclohexanecarboxylic acid, 1-phenyl-, 4-(diethylamino)-1-methyl-2-butynyl ester, hydrochloride

Cat. No.: B14700371
CAS No.: 24642-38-4
M. Wt: 377.9 g/mol
InChI Key: XOQZFCJEYYTWOL-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 1-phenyl-, 4-(diethylamino)-1-methyl-2-butynyl ester, hydrochloride is a complex organic compound with a unique structure that combines a cyclohexane ring, a phenyl group, and a butynyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxylic acid, 1-phenyl-, 4-(diethylamino)-1-methyl-2-butynyl ester, hydrochloride typically involves multiple steps:

    Formation of Cyclohexanecarboxylic Acid: This can be achieved by hydrogenation of benzoic acid.

    Esterification: The cyclohexanecarboxylic acid is then esterified with 4-(diethylamino)-1-methyl-2-butynol under acidic conditions to form the ester.

    Hydrochloride Formation: The final step involves the conversion of the ester to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 1-phenyl-, 4-(diethylamino)-1-methyl-2-butynyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.

Scientific Research Applications

Cyclohexanecarboxylic acid, 1-phenyl-, 4-(diethylamino)-1-methyl-2-butynyl ester, hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclohexanecarboxylic acid, 1-phenyl-, 4-(diethylamino)-1-methyl-2-butynyl ester, hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanecarboxylic acid, 1-phenyl-, 4-(diethylamino)-1-methyl-2-butynyl ester, hydrochloride is unique due to its combination of a cyclohexane ring, phenyl group, and butynyl ester. This unique structure imparts specific chemical properties and reactivity that are not found in simpler analogs.

Properties

CAS No.

24642-38-4

Molecular Formula

C22H32ClNO2

Molecular Weight

377.9 g/mol

IUPAC Name

5-(diethylamino)pent-3-yn-2-yl 1-phenylcyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C22H31NO2.ClH/c1-4-23(5-2)18-12-13-19(3)25-21(24)22(16-10-7-11-17-22)20-14-8-6-9-15-20;/h6,8-9,14-15,19H,4-5,7,10-11,16-18H2,1-3H3;1H

InChI Key

XOQZFCJEYYTWOL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC#CC(C)OC(=O)C1(CCCCC1)C2=CC=CC=C2.Cl

Origin of Product

United States

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